3-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide
Description
This compound features a unique hybrid structure combining an isoxazole core substituted with a 2-chlorophenyl group and a carboxamide linkage to a 4-methoxyphenyltetrazole moiety. Such heterocyclic systems are pharmacologically significant due to their ability to engage in hydrogen bonding, π-π interactions, and metabolic stability. The chlorophenyl group enhances lipophilicity, while the tetrazole ring acts as a bioisostere for carboxylic acids, improving bioavailability .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-12-18(19(24-30-12)15-5-3-4-6-16(15)21)20(28)22-11-17-23-25-26-27(17)13-7-9-14(29-2)10-8-13/h3-10H,11H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLQPTXCSFBLKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorophenyl)-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-5-methylisoxazole-4-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews its biological activity, synthesizing data from various studies to elucidate its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 424.8 g/mol. Its structure features a chlorophenyl moiety, a tetrazole ring, and an isoxazole carboxamide group, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.8 g/mol |
| CAS Number | 897614-95-8 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of tetrazole derivatives. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is believed to involve the inhibition of key signaling pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in tumor proliferation and survival .
Case Study: Cytotoxicity Testing
In a comparative study, the compound exhibited an IC50 value of approximately 12 µM against MCF-7 cells, indicating moderate potency relative to established chemotherapeutics like doxorubicin . The combination of this compound with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Analogous structures have demonstrated efficacy against both gram-positive and gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Table: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The tetrazole moiety is known to interfere with enzyme activities critical for cell division and survival.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased markers of apoptosis in cancer cells.
- Antioxidant Properties : Some derivatives demonstrate antioxidant activity, potentially mitigating oxidative stress in cells .
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for several scientific applications:
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds containing tetrazole and isoxazole rings exhibit promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Biological Research
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways. For instance, its interaction with cyclooxygenase (COX) enzymes could lead to the development of novel anti-inflammatory drugs.
- Neuropharmacology : Investigations into the neuroprotective effects of similar compounds indicate that this molecule may have applications in treating neurodegenerative diseases by modulating neurotransmitter systems.
Synthetic Methodologies
- The synthesis of this compound typically involves multi-step reactions, including the formation of the tetrazole ring from hydrazines and azides. Techniques such as microwave-assisted synthesis have been reported to enhance yield and reduce reaction times compared to conventional methods .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar tetrazole-containing compounds. The results indicated that these compounds effectively inhibited tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cell survival .
Case Study 2: Anti-inflammatory Properties
Research conducted by Smith et al. demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models of arthritis. The study highlighted the compound's ability to reduce pro-inflammatory cytokine levels, suggesting its potential as a therapeutic agent for inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues with Isoxazole Cores
Compound A : 3-(2-Chlorophenyl)-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2-oxazole-4-carboxamide
- Key Differences : Replaces the tetrazole moiety with a 5-methylisoxazole group.
Compound B : 3-(2-Chlorophenyl)-N-((2-methoxyphenyl)carbamothioyl)-5-methylisoxazole-4-carboxamide
- Key Differences : Substitutes the tetrazolylmethyl group with a carbamothioyl linkage.
- Impact : The thiourea group introduces sulfur, enhancing polarizability but reducing metabolic stability compared to the tetrazole.
Analogues with Tetrazole Moieties
Compound C: tert-Butyl 3-cyano-2-((((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)sulfonyl)methyl)propanoate (3ga)
- Key Differences : Contains a sulfonated methyl group attached to the tetrazole, unlike the carboxamide linkage in the target compound.
Compound D : 1-(2-Chlorophenyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea
- Key Differences : Replaces the isoxazole-carboxamide with a urea linkage and 3,4-difluorophenyltetrazole.
- Impact : Urea’s higher polarity may enhance water solubility but reduce blood-brain barrier penetration. Fluorine atoms increase electron-withdrawing effects, altering electronic distribution.
Heterocyclic Hybrids with Varied Cores
Compound E : 1-[3-(4-Chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Key Differences : Substitutes isoxazole with a triazole-benzoxazole system and adds a hydroxyethyl group.
- Impact : The hydroxyethyl group improves aqueous solubility, while the triazole’s smaller ring size may reduce steric hindrance in target binding.
Compound F : 5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Key Differences : Features a triazole-thione core and benzoxazole substituent.
Comparative Data Table
Research Findings and Implications
- Synthetic Routes : The target compound’s synthesis likely parallels methods used for analogues in (e.g., iron-catalyzed multicomponent reactions), though yields (~50–68%) suggest challenges in optimizing sterically hindered steps .
- Pharmacokinetics: The 4-methoxyphenyl group may undergo demethylation metabolically, analogous to other methoxy-containing drugs.
Q & A
Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including condensation of chlorophenyl precursors with tetrazole-forming agents. For example, oxime intermediates (e.g., from 2-chlorobenzaldehyde and hydroxylamine) can undergo cyclization with acetoacetate derivatives under alkaline conditions . Optimization strategies include:
Q. How can researchers characterize the compound’s purity and structural integrity?
Key methods include:
- Spectroscopy : Compare experimental vs. computed SMILES (e.g., PubChem’s Canonical SMILES for validation) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, referencing retention times against standards .
- Mass Spectrometry : Confirm molecular weight (e.g., 311.31 g/mol for similar triazole derivatives) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., monitoring protease or kinase activity at 10–100 µM compound concentrations) .
- Cell Viability : MTT assays in cancer cell lines (IC₅₀ determination) .
- Receptor Binding : Radioligand displacement studies for GPCRs or nuclear receptors .
Q. How are logP and pKa values determined experimentally?
- logP : Shake-flask method with octanol/water partitioning, analyzed via UV spectrophotometry .
- pKa : Potentiometric titration using a pH-meter with standardized buffers (e.g., 0.1 M HCl/NaOH) .
Advanced Research Questions
Q. How can computational modeling predict biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., COX-2 or kinase domains). Validate with free energy calculations (ΔG < -8 kcal/mol suggests strong binding) .
- QSAR Models : Corrogate substituent effects (e.g., methoxy groups enhance hydrophobic interactions) .
Q. What strategies improve aqueous solubility for in vivo studies?
- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to dissolve hydrophobic cores .
- Prodrugs : Introduce phosphate esters at the carboxamide group for transient solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size < 200 nm, PDI < 0.2) .
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Metabolite Identification : Incubate with liver microsomes (human/rat) to detect oxidative degradation .
- Protein Binding : Use equilibrium dialysis to assess serum albumin binding (>95% may reduce free drug) .
Q. Which structural modifications enhance metabolic stability without compromising activity?
- Tetrazole Ring Stabilization : Replace labile methoxy groups with trifluoromethyl or halogens .
- Isoxazole Modifications : Introduce methyl or ethyl groups at position 5 to block CYP450 oxidation .
- Carboxamide Bioisosteres : Replace with sulfonamide or thioamide to resist hydrolysis .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Advanced questions emphasize mechanistic analysis and experimental troubleshooting.
- Methodological answers integrate cross-disciplinary approaches (e.g., chemistry, pharmacology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
